molecular formula C15H12N2 B10841889 2-Methyl-7-phenyl-1,8-naphthyridine

2-Methyl-7-phenyl-1,8-naphthyridine

Cat. No.: B10841889
M. Wt: 220.27 g/mol
InChI Key: BGLSJWRWFABGNC-UHFFFAOYSA-N
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Description

2-methyl-7-phenyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-phenyl-1,8-naphthyridine can be achieved through various methods. One common approach involves the Friedländer synthesis, which uses a combination of an aromatic aldehyde and an amino ketone under acidic conditions. Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization. Metal-catalyzed synthesis and ring expansion reactions are also employed in the preparation of naphthyridine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves the use of scalable and eco-friendly methods. Multicomponent reactions (MCR) are favored due to their efficiency in generating complex molecular architectures. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile in the presence of a catalyst can yield the desired naphthyridine derivative .

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-phenyl-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur at the phenyl ring.

Common Reagents and Conditions

Major Products

    Oxidation: 2-carboxy-7-phenyl-1,8-naphthyridine

    Reduction: this compound-4-amine

    Substitution: 2-methyl-7-(4-acylphenyl)-1,8-naphthyridine

Mechanism of Action

The mechanism of action of 2-methyl-7-phenyl-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, certain derivatives of naphthyridine act as DNA intercalators, binding to double-stranded DNA and inhibiting DNA replication and transcription. This leads to the suppression of cancer cell growth . Additionally, naphthyridine derivatives can inhibit enzymes such as HIV-1 integrase, thereby preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-7-methyl-1,8-naphthyridine
  • 2-amino-1,8-naphthyridine-7-carboxaldehyde
  • 3-(4,5-dihydro-1-phenyl-3-p-tolyl-1H-pyrazol-5-yl)-7-methyl-2-phenyl-1,8-naphthyridine-4-ol

Uniqueness

2-methyl-7-phenyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct biological and photochemical properties. Compared to other naphthyridine derivatives, it exhibits enhanced cytotoxic activity against certain cancer cell lines and possesses unique photophysical characteristics that make it suitable for use in optoelectronic devices .

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

2-methyl-7-phenyl-1,8-naphthyridine

InChI

InChI=1S/C15H12N2/c1-11-7-8-13-9-10-14(17-15(13)16-11)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

BGLSJWRWFABGNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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